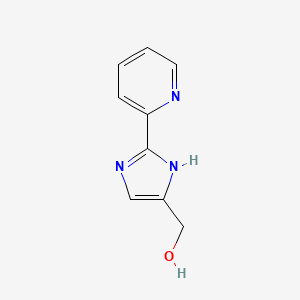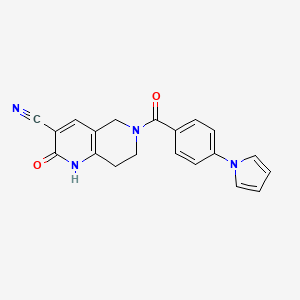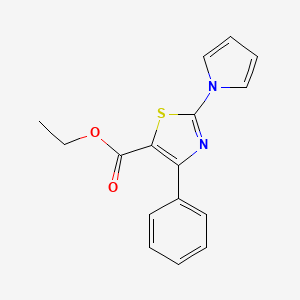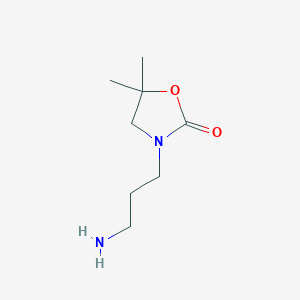
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, often involves innovative reactions and methodologies. For example, a photochemical transformation of imidazole derivatives containing the 5-hydroxy-2-methyl-4H-pyran-4-one moiety led to the creation of previously unknown imidazo[1,5-a]pyridine-5,8-dione derivatives. The structural determination of these compounds was confirmed by X-ray diffraction analysis (Melekhina et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within the imidazole family, including 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, has been extensively analyzed using X-ray diffraction and other techniques. Such analyses reveal complex arrangements and interactions at the molecular level, which are critical for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Imidazole derivatives engage in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the formation of imidazo[1,2-a]pyridin-2-one derivatives through novel reactions under specific conditions showcases the versatility of imidazole compounds in synthetic chemistry (Tu et al., 2007).
Physical Properties Analysis
The physical properties of imidazole derivatives are influenced by their molecular structure. Techniques such as X-ray diffraction provide insights into the crystalline structures, which are crucial for understanding the material's physical characteristics, including solubility, melting point, and stability.
Chemical Properties Analysis
The chemical properties of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole and related compounds are determined by their functional groups and molecular framework. Studies on their reactivity, including the ability to undergo excited state intramolecular proton transfer (ESIPT), illustrate the unique chemical behaviors of these compounds. For example, ESIPT-capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles demonstrate significant luminescence properties, influenced by the presence of hydroxyl groups and their proton transfer capabilities (Shekhovtsov et al., 2023).
科学的研究の応用
Synthetic Applications and Inhibitor Design
Synthetic compounds featuring a tri- and tetra-substituted imidazole scaffold, such as 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, have been recognized for their selective inhibition capabilities against p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The literature underscores the design, synthesis, and activity studies of these compounds, highlighting their potential in the development of selective inhibitors that target the ATP binding pocket of kinases. The strategic replacement of pyridine with pyrimidine in the scaffold has been shown to enhance both inhibitory activity and selectivity, demonstrating the compound's versatility in drug design and synthesis (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic N-Oxide Derivatives in Drug Development
Heterocyclic N-oxide derivatives, incorporating structures akin to 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, have garnered attention due to their broad utility as synthetic intermediates and their significance in medicinal chemistry. These derivatives play pivotal roles in forming metal complexes, designing catalysts for asymmetric synthesis, and developing novel medicinal applications. Their incorporation in advanced drug development projects highlights their therapeutic potential, including activities against cancer, bacteria, and inflammation (Li et al., 2019).
Phosphorylated Derivatives of 1,3-Azoles
Research on 4-phosphorylated derivatives of 1,3-azoles, which share structural motifs with 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, reveals their chemical and biological properties. The synthesis techniques involve the use of metallic derivatives of imidazole and phosphorus halides. These compounds have demonstrated a range of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neuroprotective effects, showcasing the structural component's versatility in the development of bioactive molecules (Abdurakhmanova et al., 2018).
Optical Sensors Based on Pyrimidine Derivatives
Pyrimidine derivatives, related to 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, have been extensively explored for their use as optical sensors. These compounds are favored for their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Their broad range of medicinal applications further underscores the structural diversity and functional adaptability of pyrimidine-based compounds (Jindal & Kaur, 2021).
作用機序
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Pharmacokinetics
Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Based on the known activities of imidazole derivatives, the effects can range from antimicrobial to anti-inflammatory, antitumor, and more .
特性
IUPAC Name |
(2-pyridin-2-yl-1H-imidazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-5,13H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNCIVLJRZUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)
![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)


![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)



![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)
